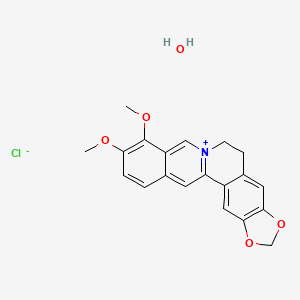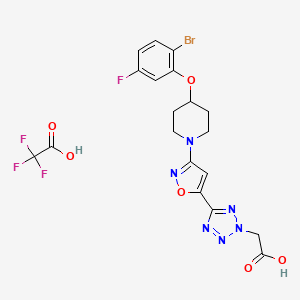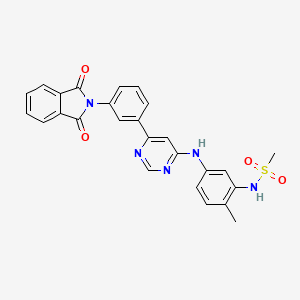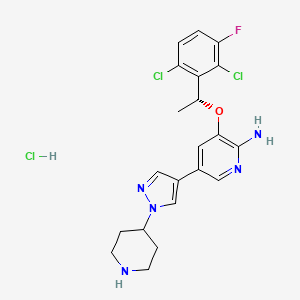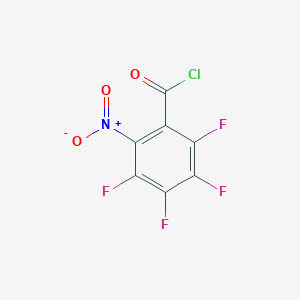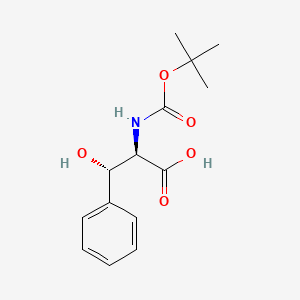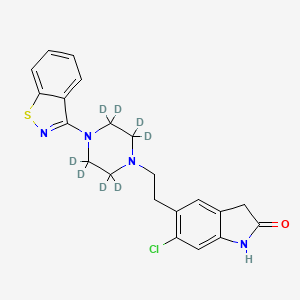
Ziprasidone D8
Vue d'ensemble
Description
Il s'agit d'un antagoniste combiné des récepteurs de la sérotonine (5-HT) et de la dopamine, présentant une activité antipsychotique puissante . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et la pharmacodynamique de la ziprasidone.
Applications De Recherche Scientifique
CP-88059 D8 is widely used in scientific research, including:
Pharmacokinetic Studies: It helps in understanding the absorption, distribution, metabolism, and excretion of Ziprasidone.
Pharmacodynamic Studies: It aids in studying the interaction of Ziprasidone with its molecular targets.
Biological Research: The compound is used to investigate the effects of Ziprasidone on various biological systems.
Medical Research: It is used in the development of new antipsychotic drugs and in understanding the mechanisms of existing drugs
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
Several papers were found during the search. One paper discusses the improvement of the dissolution rate of Ziprasidone free base from solid oral formulations . Another paper provides an evidence review and clinical guidance for the use of Ziprasidone in Canada . A third paper discusses improved Ziprasidone formulations with enhanced bioavailability in the fasted state and a reduced food effect .
Mécanisme D'action
- Notably, it has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics like olanzapine, quetiapine, risperidone, and aripiprazole .
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Ziprasidone D8, like its parent compound Ziprasidone, is a selective monoaminergic antagonist with high affinity for the serotonin Type 2 (5HT2), dopamine Type 2 (D2), 1 and 2 adrenergic, and H1 histaminergic receptors . This suggests that this compound may interact with these enzymes and proteins in biochemical reactions.
Temporal Effects in Laboratory Settings
A study on Ziprasidone has shown that it can be quantified in rabbit plasma using a validated bioanalytical method, suggesting its stability for such analysis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du CP-88059 D8 implique l'incorporation d'atomes de deutérium dans la molécule de ziprasidone. Ceci est généralement réalisé par des réactions d'échange hydrogène-deutérium dans des conditions spécifiques . Le procédé implique l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation du deutérium aux positions souhaitées dans la molécule.
Méthodes de production industrielle : La production industrielle du CP-88059 D8 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du composé marqué au deutérium. La production est réalisée dans des installations spécialisées équipées pour manipuler les composés deutérés .
Analyse Des Réactions Chimiques
Types de réactions : Le CP-88059 D8 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour convertir le composé en ses formes réduites.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
4. Applications de la recherche scientifique
Le CP-88059 D8 est largement utilisé dans la recherche scientifique, notamment :
Études pharmacocinétiques : Il permet de comprendre l'absorption, la distribution, le métabolisme et l'excrétion de la ziprasidone.
Études pharmacodynamiques : Il aide à étudier l'interaction de la ziprasidone avec ses cibles moléculaires.
Recherche biologique : Le composé est utilisé pour étudier les effets de la ziprasidone sur divers systèmes biologiques.
Recherche médicale : Il est utilisé dans le développement de nouveaux médicaments antipsychotiques et dans la compréhension des mécanismes des médicaments existants
5. Mécanisme d'action
Le CP-88059 D8 exerce ses effets en antagonisant les récepteurs de la sérotonine (5-HT) et de la dopamine. Il a une forte affinité pour les récepteurs de la sérotonine 5-HT2A et les récepteurs de la dopamine D2. L'antagonisme des récepteurs 5-HT2A est considéré comme limitant les effets secondaires moteurs indésirables associés au blocage des récepteurs de la dopamine et améliorant l'efficacité contre les symptômes négatifs de la schizophrénie . Le composé présente également une forte affinité pour d'autres sous-types de récepteurs de la sérotonine, ce qui pourrait renforcer son potentiel thérapeutique .
Composés similaires :
Ziprasidone : La version non deutérée du CP-88059 D8.
Chlorhydrate de ziprasidone : Une forme saline de la ziprasidone utilisée dans diverses formulations.
Mésylate de ziprasidone : Une autre forme saline de la ziprasidone aux propriétés pharmacologiques similaires
Unicité : Le CP-88059 D8 est unique en raison de l'incorporation d'atomes de deutérium, ce qui en fait un outil précieux dans les études pharmacocinétiques et pharmacodynamiques. Le marquage au deutérium permet un suivi et une analyse précis du composé dans les systèmes biologiques, offrant des informations qui ne sont pas possibles avec des composés non marqués .
Comparaison Avec Des Composés Similaires
Ziprasidone: The non-deuterated version of CP-88059 D8.
Ziprasidone hydrochloride: A salt form of Ziprasidone used in various formulations.
Ziprasidone mesylate: Another salt form of Ziprasidone with similar pharmacological properties
Uniqueness: CP-88059 D8 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic and pharmacodynamic studies. The deuterium labeling allows for precise tracking and analysis of the compound in biological systems, providing insights that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVFYHBGMAFLY-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126745-58-1 | |
| Record name | 1126745-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)
![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)
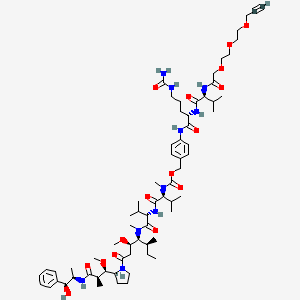
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)

